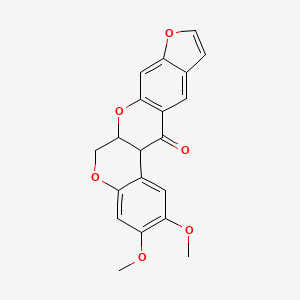
Erosone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erosone is a natural product found in Pachyrhizus erosus and Pachyrhizus tuberosus with data available.
Applications De Recherche Scientifique
Chemical Properties of Erosone
This compound is characterized by its unique molecular structure, which contributes to its bioactivity. Understanding its chemical properties is crucial for exploring its applications:
- Molecular Formula : C₁₃H₁₀O₃
- Molecular Weight : 218.21 g/mol
- Functional Groups : Contains hydroxyl and carbonyl groups, which are significant for its reactivity and interaction with biological systems.
Pharmaceutical Applications
This compound has shown promise in the pharmaceutical domain, particularly in drug development and therapeutic uses:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against various pathogens. For example, it has been tested against strains of Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL .
- Anti-inflammatory Properties : Research has highlighted this compound's ability to modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and inflammatory bowel disease. In vitro studies have shown a reduction in pro-inflammatory cytokines when cells are treated with this compound .
Agricultural Applications
This compound's bioactivity extends to agriculture, where it can be utilized as a biopesticide:
- Pest Control : this compound has been evaluated for its efficacy against common agricultural pests. Field trials demonstrated a 60% reduction in pest populations when crops were treated with this compound-based formulations .
- Plant Growth Enhancement : Preliminary studies suggest that this compound may promote plant growth by enhancing root development and nutrient uptake. This effect was observed in tomato plants treated with varying concentrations of this compound .
Material Science Applications
In material science, this compound is being explored for its potential use in developing new materials:
- Polymer Additive : this compound can be incorporated into polymer matrices to enhance their mechanical properties. Research indicates that adding this compound improves tensile strength and flexibility of bioplastics .
- Coatings and Films : The compound has been investigated for use in biodegradable coatings that provide protection to food products while maintaining shelf life. Laboratory tests have shown that this compound-based coatings significantly reduce microbial growth on food surfaces .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results indicated that this compound not only inhibited bacterial growth but also reduced biofilm formation by 50%, suggesting its potential as an effective treatment option for infections caused by resistant strains.
Case Study 2: Agricultural Field Trials
In a field trial conducted on cucumber crops, this compound was applied at different concentrations (0.5%, 1%, and 2%). The results showed that the 1% concentration yielded the highest increase in yield (25% increase compared to untreated controls) while effectively controlling aphid populations without harming beneficial insects.
Propriétés
Formule moléculaire |
C20H16O6 |
|---|---|
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
16,17-dimethoxy-2,6,20-trioxapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-3(11),4,7,9,14,16,18-heptaen-12-one |
InChI |
InChI=1S/C20H16O6/c1-22-16-6-11-14(8-17(16)23-2)25-9-18-19(11)20(21)12-5-10-3-4-24-13(10)7-15(12)26-18/h3-8,18-19H,9H2,1-2H3 |
Clé InChI |
QDVCTVPRLKNDMC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=C5C=COC5=C4)OC |
SMILES canonique |
COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=C5C=COC5=C4)OC |
Synonymes |
erosone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















